molecular formula C22H21NO4 B2718136 Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate CAS No. 1421475-68-4

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate

Cat. No.: B2718136
CAS No.: 1421475-68-4
M. Wt: 363.413
InChI Key: UBXAMHRZEOLUPZ-UHFFFAOYSA-N
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Description

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a naphthalene moiety through a hydroxypropylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate then undergoes a coupling reaction with 3-hydroxy-3-(naphthalen-1-yl)propyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The hydroxy and carbamoyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A precursor in the synthesis of the target compound.

    Naphthalene derivatives: Compounds with similar aromatic structures and potential biological activities.

    Carbamoyl benzoates: Compounds with similar functional groups but different substituents.

Uniqueness

Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both naphthalene and benzoate moieties, along with the hydroxypropylcarbamoyl linkage, distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl 4-[(3-hydroxy-3-naphthalen-1-ylpropyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-27-22(26)17-11-9-16(10-12-17)21(25)23-14-13-20(24)19-8-4-6-15-5-2-3-7-18(15)19/h2-12,20,24H,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXAMHRZEOLUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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